molecular formula C9H9F3N2 B1411561 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine CAS No. 1707365-53-4

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine

Cat. No.: B1411561
CAS No.: 1707365-53-4
M. Wt: 202.18 g/mol
InChI Key: DKMWGGURXICYDW-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine is a chemical compound that features a pyridine ring substituted with a fluorine atom at the 6-position and a pyrrolidine ring substituted with two fluorine atoms at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,3-difluoro-2-propanol and ammonia.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via halogen exchange reactions using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Coupling with Pyridine Ring: The final step involves coupling the fluorinated pyrrolidine ring with a 6-fluoropyridine derivative using a suitable coupling agent like palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and scalable production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: The pyridine ring can participate in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Various substituted pyrrolidine derivatives.

    Oxidation Products: N-oxides of the pyridine ring.

    Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with unique electronic and optical properties.

    Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-6-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Difluoropyrrolidin-1-yl)-4-fluoropyridine: Similar structure with a fluorine

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-6-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2/c10-7-2-1-3-8(13-7)14-5-4-9(11,12)6-14/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMWGGURXICYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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